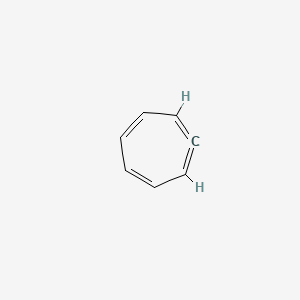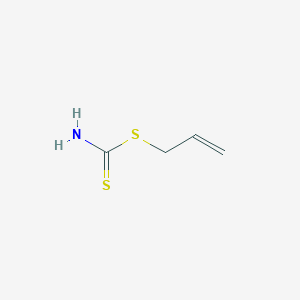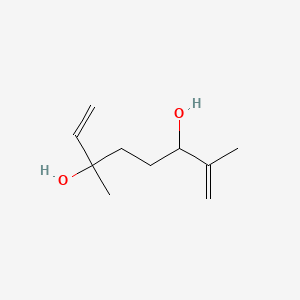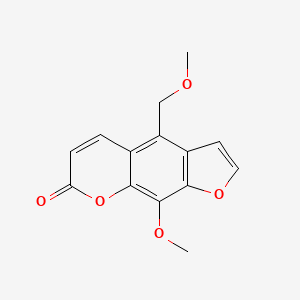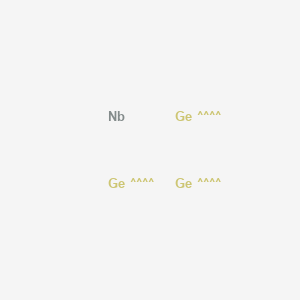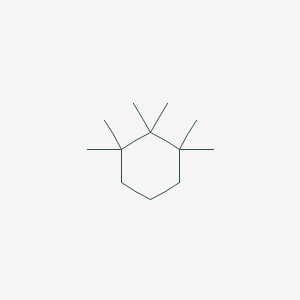
1,1,2,2,3,3-Hexamethylcyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2,2,3,3-Hexamethylcyclohexane is an organic compound with the molecular formula C12H24 It is a derivative of cyclohexane, where six hydrogen atoms are replaced by six methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1,2,2,3,3-Hexamethylcyclohexane can be synthesized through several methods. One common approach involves the alkylation of cyclohexane with methylating agents under specific conditions. The reaction typically requires a catalyst, such as aluminum chloride (AlCl3), and is carried out at elevated temperatures to ensure complete substitution of hydrogen atoms with methyl groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of advanced catalytic systems and precise control of reaction parameters are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1,2,2,3,3-Hexamethylcyclohexane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding alcohols.
Substitution: Halogenation reactions can occur in the presence of halogens (e.g., chlorine or bromine) and a catalyst, leading to the formation of halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Chlorine (Cl2), bromine (Br2), aluminum chloride (AlCl3)
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Halogenated derivatives
Applications De Recherche Scientifique
1,1,2,2,3,3-Hexamethylcyclohexane has several scientific research applications, including:
Chemistry: Used as a model compound to study the effects of steric hindrance on chemical reactions and conformational analysis.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the synthesis of specialty chemicals and as a precursor for the production of advanced materials.
Mécanisme D'action
The mechanism by which 1,1,2,2,3,3-hexamethylcyclohexane exerts its effects is primarily related to its structural properties. The presence of six methyl groups creates significant steric hindrance, influencing its reactivity and interactions with other molecules. This steric effect can impact the compound’s ability to participate in various chemical reactions and its interactions with biological targets.
Comparaison Avec Des Composés Similaires
1,2,3,4,5,6-Hexamethylcyclohexane: Similar in structure but with different substitution patterns.
1,1,3,3-Tetramethylcyclohexane: Contains fewer methyl groups, leading to different steric and electronic properties.
Cyclohexane: The parent compound without any methyl substitutions.
Uniqueness: 1,1,2,2,3,3-Hexamethylcyclohexane is unique due to its high degree of methyl substitution, which significantly alters its chemical and physical properties compared to less substituted cyclohexanes
Propriétés
Numéro CAS |
51345-51-8 |
|---|---|
Formule moléculaire |
C12H24 |
Poids moléculaire |
168.32 g/mol |
Nom IUPAC |
1,1,2,2,3,3-hexamethylcyclohexane |
InChI |
InChI=1S/C12H24/c1-10(2)8-7-9-11(3,4)12(10,5)6/h7-9H2,1-6H3 |
Clé InChI |
OKDCYQXBGGJTCU-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCC(C1(C)C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


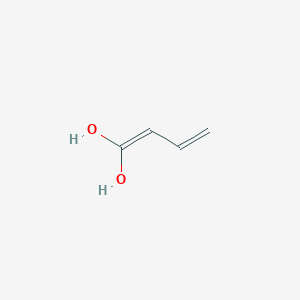
![N-Octadecyl-7,15-diazadispiro[5.1.5~8~.3~6~]hexadecane-15-carboxamide](/img/structure/B14649859.png)
![3-[Dimethyl(prop-2-en-1-yl)silyl]propane-1-thiol](/img/structure/B14649883.png)

